4-{4-[2-(Phenyl-2-pyridinylamino)ethoxy]phenyl}butyric Acid
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Overview
Description
NCG21 is a GPR120 agonist. NCG21 showed potent extracellular signal-regulated kinase (ERK) activation in a cloned GPR120 system. NCG21 potently activated ERK, intracellular calcium responses and GLP-1 secretion in murine enteroendocrine STC-1 cells that express GPR120 endogenously. Moreover, administration of NCG21 into the mouse colon caused an increase in plasma GLP-1 levels.
Scientific Research Applications
Synthesis and Application in ACE Inhibitors
4-{4-[2-(Phenyl-2-pyridinylamino)ethoxy]phenyl}butyric Acid is an important intermediate in the synthesis of angiotension converting enzyme (ACE) inhibitors. Li Li (2003) described a synthesis process using DL-malic acid, providing a practicable method for industrial production of ACE inhibitors (Li, 2003).
Photovoltaic Applications
Menglan Lv, M. Lei, Jin Zhu, Tadahiko Hirai, and Xiwen Chen (2014) researched an amine-based, alcohol-soluble fullerene derivative closely related to 4-{4-[2-(Phenyl-2-pyridinylamino)ethoxy]phenyl}butyric Acid. This compound showed potential in polymer solar cells, achieving a power conversion efficiency of 3.1% (Lv et al., 2014).
Antimicrobial Activity
M. Zareef, R. Iqbal, and M. Arfan (2008) investigated novel cyclization of compounds related to 4-{4-[2-(Phenyl-2-pyridinylamino)ethoxy]phenyl}butyric Acid. They found these compounds have antimicrobial activity with Minimum Inhibitory Concentration (MIC) values in the range of 0.09-1.0 mg (Zareef et al., 2008).
Applications in Organic Electronics
Hyosung Choi and colleagues (2013) synthesized carboxylic acid functionalized fullerene derivatives related to this compound, investigating their use as interfacial layers in inverted polymer solar cells. They observed improved power conversion efficiency up to 5.13% through incorporation of these layers (Choi et al., 2013).
Optical and Electronic Properties
Zhao, Akiyama, Liu, and Nakanishi (2000) synthesized a compound similar to 4-{4-[2-(Phenyl-2-pyridinylamino)ethoxy]phenyl}butyric Acid and studied its Langmuir-Blodgett (LB) monolayer. They found significant changes in electronic spectra in acidic solution and LB monolayer, suggesting applications in pH sensors (Zhao et al., 2000).
properties
CAS RN |
1079821-35-4 |
---|---|
Product Name |
4-{4-[2-(Phenyl-2-pyridinylamino)ethoxy]phenyl}butyric Acid |
Molecular Formula |
C23H24N2O3 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
4-[4-[2-(N-pyridin-2-ylanilino)ethoxy]phenyl]butanoic acid |
InChI |
InChI=1S/C23H24N2O3/c26-23(27)11-6-7-19-12-14-21(15-13-19)28-18-17-25(20-8-2-1-3-9-20)22-10-4-5-16-24-22/h1-5,8-10,12-16H,6-7,11,17-18H2,(H,26,27) |
InChI Key |
WQXHZCYCKCQFQP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N(CCOC2=CC=C(C=C2)CCCC(=O)O)C3=CC=CC=N3 |
Canonical SMILES |
C1=CC=C(C=C1)N(CCOC2=CC=C(C=C2)CCCC(=O)O)C3=CC=CC=N3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
4-(4-(2-(phenyl-2-pyridinylamino)ethoxy)phenyl)butyric acid NCG21 compound |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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